molecular formula C20H18O5 B492886 3-(2-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one CAS No. 724740-65-2

3-(2-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one

Cat. No. B492886
CAS RN: 724740-65-2
M. Wt: 338.4g/mol
InChI Key: PXHTZMQPPIJELB-UHFFFAOYSA-N
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Description

The compound “3-(2-methoxyphenoxy)-7-((2-methylallyl)oxy)-4H-chromen-4-one” belongs to the class of organic compounds known as flavones. Flavones are characterized by a 15-carbon skeleton consisting of two phenyl rings (A and B) and a heterocyclic ring ©. This structure is also known as the flavone backbone .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. These techniques can provide information about the functional groups present in the molecule and their arrangement .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. The presence of the methoxy and allyloxy groups could make the molecule susceptible to reactions such as substitution or elimination .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and functional groups would affect properties such as solubility, melting point, and reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many flavones are known to interact with enzymes or receptors in the body, influencing various biological processes .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

The future research directions for this compound could include exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

3-(2-methoxyphenoxy)-7-(2-methylprop-2-enoxy)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-13(2)11-23-14-8-9-15-18(10-14)24-12-19(20(15)21)25-17-7-5-4-6-16(17)22-3/h4-10,12H,1,11H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHTZMQPPIJELB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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